molecular formula C26H20ClN5O2 B2583272 (E)-N'-((1H-indol-3-yl)methylene)-3-(2-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1285502-64-8

(E)-N'-((1H-indol-3-yl)methylene)-3-(2-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2583272
CAS No.: 1285502-64-8
M. Wt: 469.93
InChI Key: YTTQXKUJLMPJKE-WKULSOCRSA-N
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Description

This compound is a pyrazole-carbohydrazide derivative featuring a 4-chlorobenzyloxy-substituted phenyl ring at position 3 of the pyrazole core and an (E)-configured indole-3-ylmethylene hydrazide moiety. Its structural complexity arises from the integration of three pharmacophoric units:

  • Pyrazole ring: A heterocyclic scaffold known for diverse biological activities.
  • 4-Chlorobenzyloxy-phenyl group: Enhances lipophilicity and influences receptor binding.
  • Indole-methylene hydrazide: The (E)-configuration of the imine bond is critical for stability and biological interaction, as confirmed by single-crystal X-ray diffraction studies in analogous compounds .

Synthesis typically involves condensation reactions between pyrazole-carbohydrazides and indole-3-carbaldehydes under acidic conditions. Structural validation employs spectroscopic techniques (NMR, IR) and X-ray crystallography, often refined using the SHELXL software .

Properties

IUPAC Name

3-[2-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN5O2/c27-19-11-9-17(10-12-19)16-34-25-8-4-2-6-21(25)23-13-24(31-30-23)26(33)32-29-15-18-14-28-22-7-3-1-5-20(18)22/h1-15,28H,16H2,(H,30,31)(H,32,33)/b29-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTQXKUJLMPJKE-WKULSOCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC(=NN3)C4=CC=CC=C4OCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC(=NN3)C4=CC=CC=C4OCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N'-((1H-indol-3-yl)methylene)-3-(2-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article summarizes the current understanding of its biological activity, supported by research findings and data tables.

The compound has the following chemical properties:

  • Molecular Formula : C26H20ClN5O2
  • Molecular Weight : 469.92 g/mol
  • Density : 1.36 g/cm³ (predicted)
  • pKa : 9.93 ± 0.46

These properties suggest a complex structure conducive to various interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of the pyrazole family, including this compound, exhibit significant anticancer properties. For instance, compounds designed based on similar structural motifs have shown to activate procaspase-3, leading to apoptosis in cancer cells. The activation of procaspase-3 is crucial as it plays a pivotal role in the apoptotic pathway .

Case Study: Procaspase Activation

A study evaluated a series of pyrazole derivatives for their ability to activate procaspase-3. The results indicated that certain compounds could effectively induce apoptosis in various cancer cell lines, with IC50 values indicating potent cytotoxicity .

CompoundIC50 (µM)Mechanism of Action
5a12.5Procaspase-3 activation
5b15.0Cell cycle arrest
5e10.0Allosteric inhibition

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence regarding the antimicrobial potential of this compound class. Pyrazole derivatives have been explored for their inhibitory effects against various pathogens, including Mycobacterium tuberculosis (Mtb). The structural features of these compounds allow them to interact with bacterial enzymes effectively, inhibiting their function .

Case Study: MurB Inhibition

Research focused on the inhibition of MurB enzyme in E. coli indicated that specific substitutions on the pyrazole ring significantly enhance antimicrobial activity. The presence of electron-withdrawing groups like chlorine on the phenyl ring improved binding affinity and inhibition efficiency .

CompoundMIC (µg/mL)Target Enzyme
Compound A5.08MurB
Compound B7.20MurB

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the indole and pyrazole moieties have been shown to influence both anticancer and antimicrobial activities.

Key Findings:

  • Indole Substituents : Variations in substituents on the indole ring can modulate cytotoxicity.
  • Pyrazole Modifications : Changing functional groups on the pyrazole ring affects binding affinity to target proteins.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound ID Key Structural Features Substituent Variations Biological Activity/Findings References
Target Compound 3-(2-((4-chlorobenzyl)oxy)phenyl), (E)-indole-3-ylmethylene 4-Cl on benzyl, indole at hydrazide Anticancer (in vitro), moderate COX-2 inhibition
Compound A () 1,3-Benzodioxol-5-yl, imidazol-1-ylpropylidene Benzodioxol, imidazole Antifungal (Candida spp.), confirmed (E)-configuration via X-ray
Compound B () 4-[(4-methylbenzyl)oxy]phenyl, indole-3-ylmethylene 4-CH₃ on benzyl Reduced cytotoxicity vs. target compound; enhanced solubility
Compound C () 4-(dimethylamino)phenyl, 4-methylphenyl Dimethylamino group Stronger antioxidant activity (DPPH assay) but weaker antimicrobial
Compound D () 4-methoxybenzylidene, 5-methylpyrazole Methoxybenzylidene Dual cholinesterase inhibition (AChE/BChE), docking studies support binding

Key Findings:

Substituent Impact on Bioactivity :

  • The 4-chlorobenzyloxy group in the target compound enhances membrane permeability compared to the methyl or methoxy analogs .
  • Indole vs. Benzodioxol/Imidazole : Indole-containing derivatives (target compound, Compound B) show superior anticancer activity, likely due to π-π stacking with cellular targets, whereas benzodioxol/imidazole hybrids (Compound A) favor antifungal effects .

Stereoelectronic Effects :

  • The (E)-configuration of the hydrazide-imine bond is conserved across active analogs, stabilizing molecular conformation for receptor binding .

Computational and Experimental Validation :

  • Molecular docking (e.g., Compound D’s cholinesterase inhibition) aligns with crystallographic data, emphasizing the role of substituent positioning .

Q & A

Q. What are the common synthetic routes for preparing (E)-N'-((1H-indol-3-yl)methylene)-3-(2-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves condensation reactions between pyrazole-carbohydrazide intermediates and indole-3-carboxaldehyde derivatives. For example:

  • Step 1 : Prepare the pyrazole core via cyclization of hydrazine derivatives with β-diketones or β-keto esters .
  • Step 2 : Functionalize the pyrazole with a 4-chlorobenzyloxy-phenyl group using nucleophilic aromatic substitution .
  • Step 3 : Condense the carbohydrazide moiety with indole-3-carboxaldehyde under reflux in ethanol or acetic acid, often catalyzed by triethylamine or sodium acetate .
    Key parameters : Reaction time (4–10 hours), temperature (80–100°C), and solvent polarity (ethanol/acetic acid) influence yield and purity.

Q. How is the compound characterized structurally?

Structural validation employs:

  • Single-crystal X-ray diffraction (XRD) : Resolves stereochemistry (E/Z configuration) and hydrogen-bonding networks .
  • Spectroscopy :
    • FTIR : Confirms imine (C=N, ~1600 cm⁻¹) and hydrazide (N–H, ~3200 cm⁻¹) groups .
    • NMR : ¹H NMR distinguishes aromatic protons (δ 6.5–8.5 ppm) and indole NH (δ ~10.5 ppm) .
  • Elemental analysis : Validates stoichiometry (C, H, N content) .

Q. What in vitro assays are used to evaluate biological activity?

  • Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents .
  • Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in crystallographic data?

  • SHELX refinement : Use SHELXL (v.2018+) for high-resolution data to address twinning or disorder. Key steps:
    • Apply TWIN/BASF commands for twinned crystals .
    • Refine anisotropic displacement parameters for heavy atoms (Cl, O) .
  • DFT calculations : Compare experimental (XRD) and theoretical bond lengths/angles to validate geometry. B3LYP/6-311++G(d,p) basis sets are standard .

Q. What strategies optimize molecular docking for this compound’s target interactions?

  • Target selection : Prioritize receptors linked to indole/pyrazole pharmacophores (e.g., serotonin receptors, COX-2) .
  • Docking workflow :
    • Prepare ligand: Minimize energy using Gaussian09 .
    • Grid box setup: Focus on active sites (e.g., COX-2: 20 ų box around Val523/Ser530) .
    • Scoring: Use AutoDock Vina with Lamarckian GA (population size: 150, runs: 50) .
      Note : Cross-validate with MM-GBSA binding free energy calculations .

Q. How to address discrepancies in biological activity across studies?

  • Control variables : Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • SAR analysis : Compare substituent effects (e.g., 4-chlorobenzyl vs. 4-methoxybenzyl on phenyl rings) .
  • Meta-analysis : Use tools like RevMan to aggregate data from MES/scPTZ models and calculate pooled effect sizes .

Q. What advanced spectroscopic techniques resolve tautomerism in the pyrazole-indole system?

  • Variable-temperature NMR : Monitor NH proton shifts (δ 10–12 ppm) to identify keto-enol tautomers .
  • Solid-state NMR : Distinguish crystalline vs. amorphous phase behavior .
  • UV-Vis titration : Track λmax shifts in DMSO/water mixtures to assess solvatochromic effects .

Methodological Tables

Q. Table 1. Key Crystallographic Data for Structural Validation

ParameterTypical RangeReference Method
C=N bond length1.27–1.32 ÅXRD
Dihedral angle (pyrazole-indole)5–15°DFT
R-factor (SHELXL)<0.05 for high-resolution data

Q. Table 2. Common Biological Assay Parameters

Assay TypeModel SystemEndpoint MeasurementReference
MESSwiss albino miceTonic hindlimb extension latency
scPTZWistar ratsClonic seizure threshold
MTTHeLa cellsIC50 (µM)

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